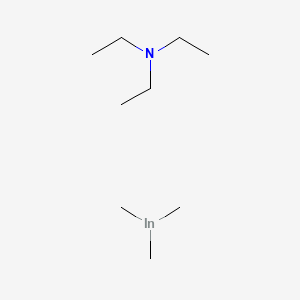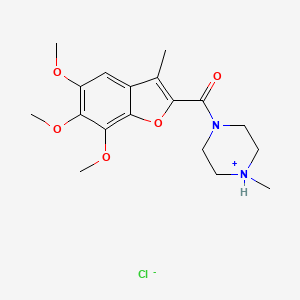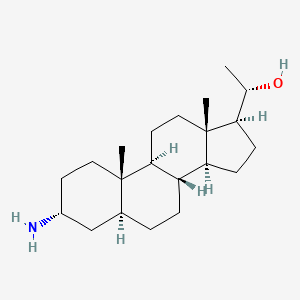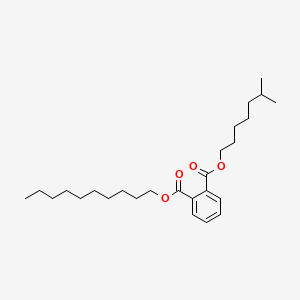
Trimethyl(triethylamine)indium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(triethylamine)indium is an organoindium compound with the chemical formula In(CH₃)₃. It is a colorless, pyrophoric solid that is used in various chemical processes and applications. This compound is known for its unique properties and reactivity, making it a valuable material in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl(triethylamine)indium is typically prepared by the reaction of indium trichloride with methyl lithium in the presence of ether solvents. The reaction can be represented as follows:
InCl3+3LiMe→Me3In⋅OEt2+3LiCl
This method involves the use of inert gases to prevent oxidation and ensure the purity of the final product .
Industrial Production Methods
For large-scale industrial production, a method involving indium-magnesium alloy materials is used. The alloy is placed in a reaction kettle filled with inert gases, and alkyl halide is added step by step while stirring in the presence of ether solvents. The solvents are vaporized after the reaction is complete, and the compound is obtained under reduced pressure .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(triethylamine)indium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form indium oxides.
Reduction: Can be reduced to elemental indium under certain conditions.
Substitution: Reacts with halides and other nucleophiles to form substituted indium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, halides, and nucleophiles. The reactions typically occur under controlled conditions to prevent unwanted side reactions and ensure high yields.
Major Products
The major products formed from these reactions include indium oxides, elemental indium, and various substituted indium compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trimethyl(triethylamine)indium has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organoindium compounds and as a catalyst in various chemical reactions.
Biology: Studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Investigated for its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: Used in the production of semiconductors, optoelectronic devices, and thin-film transistors
Wirkmechanismus
The mechanism of action of trimethyl(triethylamine)indium involves the breakage of In–CH₃ bonds to form methylindium and ethane. This process can lead to the formation of various intermediate species, which can further react to form the final products. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to trimethyl(triethylamine)indium include:
Trimethylaluminium: An organoaluminium compound with similar reactivity and applications.
Trimethylgallium: An organogallium compound used in similar industrial and research applications.
Trimethylthallium: An organothallium compound with comparable properties and uses.
Uniqueness
This compound is unique due to its specific reactivity and stability compared to other organometallic compounds. Its ability to form stable complexes with various ligands and its use in a wide range of applications make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
87224-90-6 |
|---|---|
Molekularformel |
C9H24InN |
Molekulargewicht |
261.11 g/mol |
IUPAC-Name |
N,N-diethylethanamine;trimethylindigane |
InChI |
InChI=1S/C6H15N.3CH3.In/c1-4-7(5-2)6-3;;;;/h4-6H2,1-3H3;3*1H3; |
InChI-Schlüssel |
XNFIYNJEDHHJFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C[In](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)








![Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate](/img/structure/B13768868.png)

